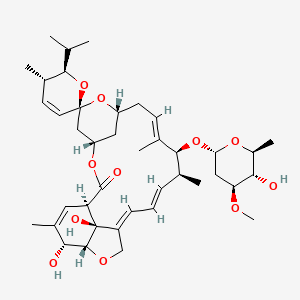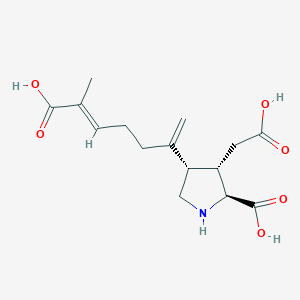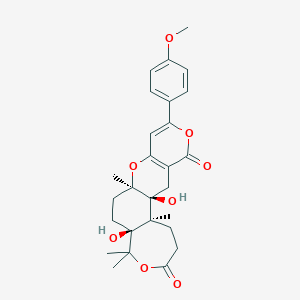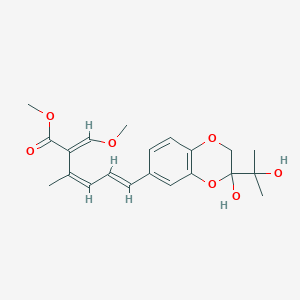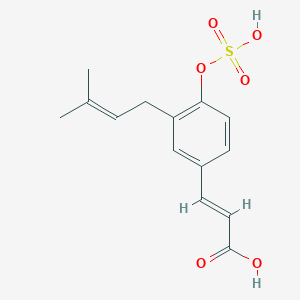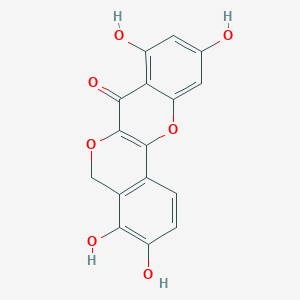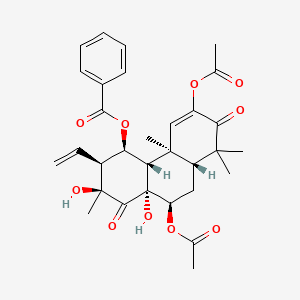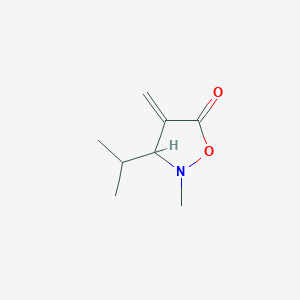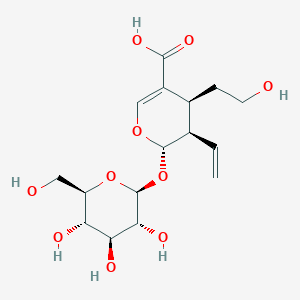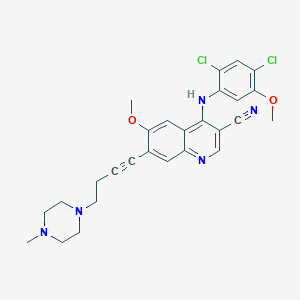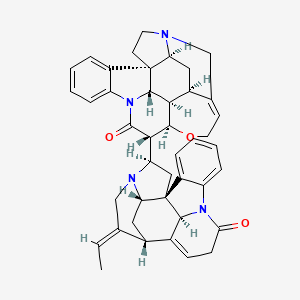
strychnogucine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strychnogucine A is a bisindole alkaloid with a strychnine substructure isolated from the roots of Strychnos icaja and has been shown to exhibit antiplasmodial activity. It has a role as a metabolite and an antiplasmodial drug. It is a bisindole alkaloid and a ring assembly.
Aplicaciones Científicas De Investigación
Antimalarial and Antitrypanosomal Activity
Strychnogucine B, closely related to Strychnogucine A, exhibits promising in vivo antimalarial activity. In a study on Plasmodium berghei in mice, it was found to significantly suppress parasitemia. However, it showed only moderate in vitro antitrypanosomal activity and was inactive against Leishmania mexicana promastigotes, highlighting its selective efficacy against malaria (Beaufay et al., 2018).
Interaction with Glycine Receptor
Research on derivatives of Strychnine, from which this compound is derived, indicates minimal interaction with the glycine receptor at concentrations greater than 1 microM. This is significant in considering the potential use of this compound as an antimalarial drug, given the importance of avoiding convulsant strychnine-like properties (Philippe et al., 2006).
Anti-Plasmodial Properties
This compound has been identified as having antiplasmodial properties, particularly against Plasmodium falciparum. One study highlighted its moderate activity against various Plasmodium strains, indicating potential as a new antimalarial lead compound (Frédérich et al., 2001).
Synthesis and Derivatives
Significant research has been conducted on synthesizing derivatives of this compound and related compounds. These studies are crucial in understanding the structural and pharmacological properties of these alkaloids, potentially leading to the development of new therapeutic agents (Zhao et al., 2016).
Anticancer Potential
There is evidence suggesting that this compound derivatives, like sungucine and isosungucine, have cytotoxic effects against human cancer cell lines, particularly leukemia cells. This opens up potential research avenues for these compounds in cancer therapy (Lansiaux et al., 2002).
Antibacterial Applications
This compound has been studied for its antibacterial properties, particularly in targeting Vibrio cholera. Computational studies have identified this compound as a potential inhibitor of HapR, a key regulator in the expression of virulence genes in Vibrio cholera, suggesting its use in combating cholera (Qamar et al., 2021).
Propiedades
Fórmula molecular |
C42H42N4O3 |
|---|---|
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
(4aR,5aS,8aR,13aS,15S,15aR,15bR)-15-[(1R,13S,14E,17R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,11-tetraen-17-yl]-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C42H42N4O3/c1-2-22-21-44-31(19-42-28-8-4-5-9-29(28)45-34(47)12-11-24(38(42)45)25(22)17-33(42)44)36-37-35-26-18-32-41(14-15-43(32)20-23(26)13-16-49-37)27-7-3-6-10-30(27)46(39(35)41)40(36)48/h2-11,13,25-26,31-33,35-39H,12,14-21H2,1H3/b22-2-/t25-,26-,31+,32-,33-,35-,36-,37+,38-,39-,41+,42+/m0/s1 |
Clave InChI |
PXWJNFJRUYWQOX-DSNAYJLUSA-N |
SMILES isomérico |
C/C=C\1/CN2[C@H]3C[C@@H]1C4=CCC(=O)N5[C@@H]4[C@]3(C[C@@H]2[C@H]6[C@H]7[C@@H]8[C@H]9C[C@H]1[C@@]2([C@H]8N(C6=O)C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C15 |
SMILES canónico |
CC=C1CN2C3CC1C4=CCC(=O)N5C4C3(CC2C6C7C8C9CC1C2(C8N(C6=O)C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C15 |
Sinónimos |
strychnogucine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



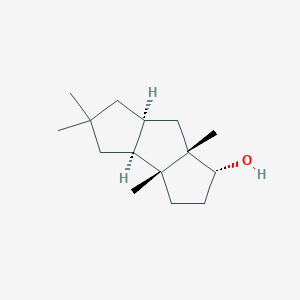
![3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1249731.png)
